

# Dactolisib (BEZ235): A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dactolisib**, also known as BEZ235, is a potent, orally bioavailable synthetic organic compound belonging to the imidazoquinoline derivative class. It functions as a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of **Dactolisib**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its investigation.

# **Chemical Structure and Properties**

**Dactolisib** is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile.[4]

## **Chemical Identifiers**



| Identifier       | Value                                                                                                               |
|------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile[4] |
| Synonyms         | BEZ235, NVP-BEZ235[5]                                                                                               |
| CAS Number       | 915019-65-7[1]                                                                                                      |
| Chemical Formula | C30H23N5O[1]                                                                                                        |
| SMILES           | CC(C) (C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4= NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5[ 6]                                     |
| InChl Key        | JOGKUKXHTYWRGZ-UHFFFAOYSA-N[7]                                                                                      |

**Physicochemical Properties** 

| Property         | Value                                            |
|------------------|--------------------------------------------------|
| Molecular Weight | 469.54 g/mol [2][7]                              |
| Appearance       | White to light yellow solid[8]                   |
| Solubility       | DMSO: ≥ 7.8 mg/mL[9], Chloroform: 1<br>mg/mL[10] |
| Melting Point    | Not available in cited literature                |
| рКа              | Not available in cited literature                |

# **Mechanism of Action**

**Dactolisib** is a dual inhibitor of PI3K and mTOR, binding to the ATP-binding cleft of these enzymes.[4][11] It exhibits potent inhibitory activity against all class I PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[12] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation,



growth, survival, and angiogenesis.[2][3] Dysregulation of this pathway is a common feature in many human cancers.[13]

**Inhibitory Activity** 

| Target        | IC50 (nM)   |
|---------------|-------------|
| p110α (PI3Kα) | 4[4][12]    |
| p110β (PI3Kβ) | 75[4][12]   |
| p110y (PI3Ky) | 5[4][12]    |
| p110δ (PI3Kδ) | 7[4][12]    |
| mTOR          | 20.7[4][12] |

# **Signaling Pathway**

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. **Dactolisib**'s dual-action effectively shuts down this pathway at two key nodes.





Click to download full resolution via product page

Dactolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

# **Pharmacokinetics and Pharmacodynamics**



Pharmacokinetic studies in humans have shown that **Dactolisib** has low oral bioavailability and exhibits high inter-individual variability.[1][7] Systemic exposure, as measured by Cmax and AUC, increases in a dose-proportional manner.[6][7]

**Human Pharmacokinetic Parameters (Phase Ib Study)** 

| Parameter            | Observation                                                           |
|----------------------|-----------------------------------------------------------------------|
| Bioavailability      | Low oral bioavailability[1][7]                                        |
| Dose Proportionality | Cmax and $AUC_{0-24}$ increase dose-proportionally[7]                 |
| Variability          | High inter-individual variability[7]                                  |
| Adverse Events       | Common toxicities include fatigue, diarrhea, nausea, and mucositis[7] |

# Experimental Protocols In Vitro PI3K Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **Dactolisib** against PI3K isoforms.





Click to download full resolution via product page

Workflow for an in vitro PI3K kinase inhibition assay.



#### Methodology:

- Compound Preparation: Prepare a serial dilution of Dactolisib in 100% DMSO.
- Reaction Setup: In a microplate, add the **Dactolisib** dilutions. Subsequently, add a reaction buffer containing the PI substrate (e.g., I-α-phosphatidylinositol) and the specific recombinant PI3K isoform (e.g., p110α, p110β, p110δ, or p110γ).[4]
- Reaction Initiation: Start the kinase reaction by adding ATP to the wells.[4]
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[4]
- Detection: Terminate the reaction and measure the amount of ATP remaining using a luminescence-based assay such as Kinase-Glo. The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **Dactolisib** concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Viability Assay (CCK-8/MTS)

This protocol describes a colorimetric assay to assess the effect of **Dactolisib** on cancer cell viability.

#### Methodology:

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[8]
- Compound Treatment: Treat the cells with various concentrations of **Dactolisib** (and a vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 48-72 hours).[8]
- Reagent Addition: Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and
  incubate for 2-4 hours.[8] During this time, viable cells with active metabolism will convert the
  reagent into a colored formazan product.



- Absorbance Measurement: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation).

## **Western Blotting for Pathway Analysis**

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following **Dactolisib** treatment.

#### Methodology:

- Cell Lysis: Treat cells with **Dactolisib** for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-p70S6K, total p70S6K).[12]
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

### **Clinical Trial Overview**

**Dactolisib** was one of the first PI3K inhibitors to enter clinical trials.[1] It has been investigated in various solid tumors and hematological malignancies. However, its clinical development has been hampered by a narrow therapeutic window, with common toxicities including fatigue, diarrhea, nausea, and mucositis.[7] Several clinical trials were terminated due to insufficient tolerability or lack of efficacy.[1]

## Conclusion

**Dactolisib** (BEZ235) is a well-characterized dual PI3K/mTOR inhibitor that has been instrumental in advancing our understanding of the PI3K/AKT/mTOR signaling pathway in cancer. While its clinical application has been challenging, it remains a valuable tool for preclinical research and as a reference compound in the development of next-generation PI3K/mTOR inhibitors with improved therapeutic indices. This guide provides essential technical information to support the continued investigation of **Dactolisib** in oncology and cell signaling research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Dactolisib Wikipedia [en.wikipedia.org]
- 2. Dactolisib | C30H23N5O | CID 11977753 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]



- 5. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Dactolisib (BEZ235): A Technical Guide to a Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683976#dactolisib-bez235-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com